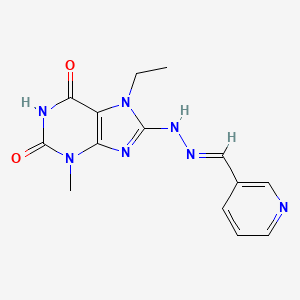
(E)-7-ethyl-3-methyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-7-ethyl-3-methyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C14H15N7O2 and its molecular weight is 313.321. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-7-ethyl-3-methyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C14H16N6O2
- Molecular Weight: 296.32 g/mol
The presence of the pyridine ring and hydrazine moiety suggests potential interactions with biological targets, making it a candidate for various pharmacological applications.
Anticancer Activity
Recent studies have indicated that purine derivatives, including the compound , exhibit significant anticancer properties. For example:
- In vitro Studies: Several derivatives were tested against various cancer cell lines, showing cytotoxic effects with IC50 values ranging from 10 to 50 µM. The mechanism of action was linked to the inhibition of DNA synthesis and induction of apoptosis in cancer cells .
- Case Study: A derivative similar to this compound was evaluated in vivo in mouse models, resulting in a significant reduction in tumor size compared to controls .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties:
- Screening Against Bacteria: In vitro assays showed that the compound exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with MIC values ranging from 25 to 100 µg/mL .
- Mechanism of Action: The antimicrobial effect is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
Studies have reported that similar compounds possess anti-inflammatory properties:
- In vitro Assays: The compound was tested for its ability to inhibit COX enzymes (COX-1 and COX-2), showing IC50 values comparable to standard anti-inflammatory drugs like ibuprofen .
Table of Biological Activities
Synthesis Methods
The synthesis of this compound typically involves multicomponent reactions (MCR):
- Starting Materials: Ethylurea, pyridine derivatives, and hydrazine.
- Reaction Conditions: The reaction is often conducted under reflux conditions using solvents like ethanol or water.
- Yield: Reported yields range from 60% to 85%, depending on the specific reaction conditions employed .
Case Study on Synthesis
A detailed study on the synthesis of similar purine derivatives highlighted the efficiency of microwave-assisted methods, achieving higher yields and shorter reaction times compared to traditional heating methods .
Propiedades
IUPAC Name |
7-ethyl-3-methyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O2/c1-3-21-10-11(20(2)14(23)18-12(10)22)17-13(21)19-16-8-9-5-4-6-15-7-9/h4-8H,3H2,1-2H3,(H,17,19)(H,18,22,23)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLGASZGSXYMQM-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NN=CC3=CN=CC=C3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(N=C1N/N=C/C3=CN=CC=C3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













